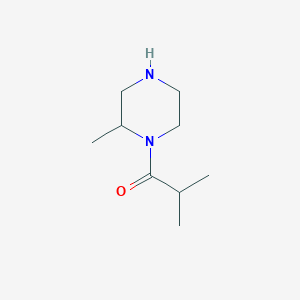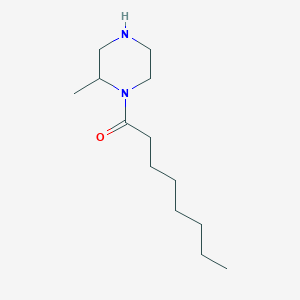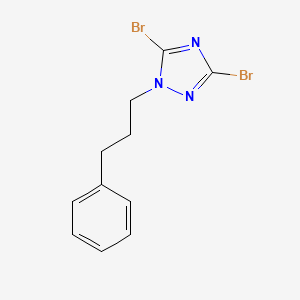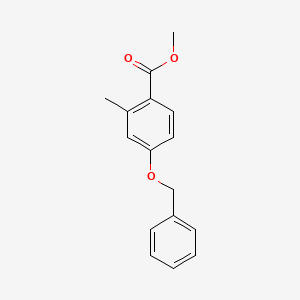
2-Benzyloxy-5-(trifluoromethoxy)benzene
描述
2-Benzyloxy-5-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 200956-91-8 . It has a molecular weight of 268.24 . The IUPAC name for this compound is 1-(benzyloxy)-4-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.It should be stored at a temperature of 2-8°C . The shipping temperature is room temperature .
作用机制
The mechanism of action of 2-Benzyloxy-5-(trifluoromethoxy)benzene is not fully understood. However, it is believed that the compound acts by interfering with the activity of certain enzymes, such as choline esterase and monoamine oxidase. It is also believed that this compound may act as an inhibitor of certain receptors, such as muscarinic acetylcholine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of certain enzymes and receptors. It is also believed that this compound may have anti-inflammatory, anti-cancer, and anti-oxidant effects.
实验室实验的优点和局限性
The advantages of using 2-Benzyloxy-5-(trifluoromethoxy)benzene in laboratory experiments include its low cost, high solubility in organic solvents, and its availability in various forms, such as powder, solution, and solid. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
The potential future directions for the use of 2-Benzyloxy-5-(trifluoromethoxy)benzene include further investigation into its mechanism of action, its potential applications in drug development, and its potential therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Furthermore, further research is needed to explore the potential of this compound to be used as a drug delivery system for the delivery of therapeutic agents. Finally, further research is needed to explore the potential of this compound to be used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds.
科学研究应用
2-Benzyloxy-5-(trifluoromethoxy)benzene has been studied for its potential applications in various scientific fields, including synthesis, drug development, and biochemistry. In synthesis, this compound has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. In drug development, this compound has been studied for its potential use as a drug delivery system for the delivery of therapeutic agents. In biochemistry, this compound has been used as a substrate for the detection of certain enzymes, such as choline esterase and monoamine oxidase.
安全和危害
The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
属性
IUPAC Name |
1-phenylmethoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBIMYYCJAYTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)



amine](/img/structure/B6330559.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)


![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)




